molecular formula C23H28ClN3O4S B2506989 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 898426-12-5

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2506989
CAS No.: 898426-12-5
M. Wt: 478
InChI Key: YVUUIINXDAOLQI-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and linked via an ethyl chain to an ethanediamide bridge, terminating in a 3,4-dimethylphenyl moiety. The ethanediamide linker provides conformational flexibility, while the sulfonyl group enhances stability and binding interactions .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUIINXDAOLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a chlorobenzenesulfonyl group through a sulfonylation reaction. The resulting intermediate is then reacted with an ethylenediamine derivative to introduce the ethanediamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Amide Motifs

a. N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (Compound 30)
  • Structure : Piperidin-4-yl core with a benzyl group, propionamide linker, and 3,4-dichlorophenyl substituent.
  • Key Differences :
    • Piperidine Position : 4-yl vs. 2-yl in the target compound, altering steric and electronic interactions.
    • Amide Type : Propionamide (flexible three-carbon chain) vs. ethanediamide (shorter, rigid two-carbon linker).
    • Substituents : 3,4-Dichloro (electron-withdrawing) vs. 3,4-dimethyl (electron-donating) on the aryl group.
  • Synthesis : 61% yield, indicating moderate efficiency .
b. N-(1-Benzylpiperidin-4-yl)-N-(4-Chloro-3-methoxyphenyl)propionamide (Compound 31)
  • Structure : Similar to Compound 30 but with a 4-chloro-3-methoxyphenyl group.
  • Key Differences :
    • Substituents : Methoxy group introduces hydrogen-bonding capacity, contrasting with the dimethyl groups in the target.
  • Synthesis : 63% yield, comparable to Compound 30 .
c. N-(2-Hydroxyethyl)-N'-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898450-31-2)
  • Structure : Ethanediamide linker with a hydroxyethyl group and 4-methylbenzenesulfonyl-piperidin-2-yl moiety.
  • Key Differences :
    • Sulfonyl Group : 4-Methyl (electron-donating) vs. 4-chloro (electron-withdrawing), affecting piperidine basicity.
    • Terminal Group : Hydroxyethyl (hydrophilic) vs. 3,4-dimethylphenyl (lipophilic), influencing solubility.
  • Molecular Weight : 397.5 g/mol (vs. ~450–470 g/mol estimated for the target compound) .

Comparative Data Table

Compound Name Piperidine Position Amide Type Aryl Substituents Sulfonyl Group Molecular Weight (g/mol) Synthesis Yield (%)
N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide (Target) 2-yl Ethanediamide 3,4-Dimethylphenyl 4-Chlorobenzenesulfonyl ~460 (estimated) N/A
Compound 30 4-yl Propionamide 3,4-Dichlorophenyl N/A ~420 (estimated) 61
Compound 31 4-yl Propionamide 4-Chloro-3-methoxyphenyl N/A ~430 (estimated) 63
CAS 898450-31-2 2-yl Ethanediamide Hydroxyethyl 4-Methylbenzenesulfonyl 397.5 N/A

Functional Implications of Structural Variations

Piperidine Position :

  • 2-yl substitution (target and CAS 898450-31-2) may enhance steric accessibility for target binding compared to 4-yl derivatives (Compounds 30, 31) .

Substituent Effects :

  • Chlorobenzenesulfonyl : Increases metabolic stability and electron-deficient character vs. methylbenzenesulfonyl .
  • 3,4-Dimethylphenyl : Enhances lipophilicity and membrane permeability compared to dichloro or methoxy-substituted analogues .

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a chlorobenzenesulfonyl moiety, and an ethanediamide group. Its molecular formula is C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S, with a molecular weight of approximately 445.97 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine and chlorobenzenesulfonyl groups facilitate binding to specific sites on these targets, potentially modulating their activity. This interaction may lead to alterations in biochemical pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Neuroprotective Effects : The compound may demonstrate neuroprotective properties, warranting further exploration in neurodegenerative disease models.

Data Table of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialE. coliInhibition of growth
AnticancerHeLa cellsReduced proliferation rate
NeuroprotectionSH-SY5Y neuroblastoma cellsDecreased apoptosis

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
  • Cancer Cell Line Research : In a study assessing the anticancer potential, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Neuroprotective Mechanism Investigation : A recent experiment focused on the neuroprotective effects of the compound in SH-SY5Y cells exposed to oxidative stress. The results showed that treatment with the compound significantly reduced markers of oxidative damage and apoptosis.

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